molecular formula C7H8ClNO3S B15504228 2-amino-3-chloro-5-methylbenzenesulfonic acid

2-amino-3-chloro-5-methylbenzenesulfonic acid

Cat. No.: B15504228
M. Wt: 221.66 g/mol
InChI Key: SVKZORXMEOSEQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-3-chloro-5-methylbenzenesulfonic acid (C₇H₈ClNO₃S, molecular weight 221.66 g/mol) is a benzenesulfonic acid derivative with a sulfonic acid group (-SO₃H) at position 1, amino (-NH₂) at position 2, chloro (-Cl) at position 3, and methyl (-CH₃) at position 5 . This compound is structurally significant in industrial chemistry, particularly as an intermediate in the synthesis of dyes, pharmaceuticals, and specialty chemicals. Its reactivity and solubility in water (common among sulfonic acids) make it suitable for applications requiring polar intermediates.

Properties

Molecular Formula

C7H8ClNO3S

Molecular Weight

221.66 g/mol

IUPAC Name

2-amino-3-chloro-5-methylbenzenesulfonic acid

InChI

InChI=1S/C7H8ClNO3S/c1-4-2-5(8)7(9)6(3-4)13(10,11)12/h2-3H,9H2,1H3,(H,10,11,12)

InChI Key

SVKZORXMEOSEQK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)N)S(=O)(=O)O

Origin of Product

United States

Comparison with Similar Compounds

2-Amino-4-chloro-5-methylbenzenesulfonic Acid (CAS 88-51-7)

  • Structure: Amino (position 2), chloro (position 4), methyl (position 5), sulfonic acid (position 1).
  • Properties : Similar molecular weight (221.66 g/mol) but distinct substituent arrangement. Soluble in water, used in dye synthesis (e.g., reactive dyes) .

2-Amino-5-chloro-4-methylbenzenesulfonic Acid (CAS 88-56-2)

  • Structure: Amino (position 2), chloro (position 5), methyl (position 4).
  • Properties : Off-white powder, water-soluble. Used in colorants like "RedLake Carmine" .
  • Key Difference: Chloro and methyl groups swap positions compared to the target compound, affecting electronic effects (e.g., electron-withdrawing chloro at position 5 may decrease nucleophilicity of the amino group).

Functional Group Variants

3-Amino-4-chlorobenzenesulfonic Acid (4-Chlorometanilic Acid, CAS 98-36-2)

  • Structure: Amino (position 3), chloro (position 4), sulfonic acid (position 1).
  • Properties : Off-white powder, water-soluble. Produced via nitro reduction of 4-chloro-3-nitrobenzenesulfonic acid. Precursor to Acid Yellow 159 and Reactive Blue 216 .
  • Key Difference: Lack of a methyl group reduces hydrophobicity, while amino at position 3 alters regioselectivity in electrophilic substitution.

Sodium 3-Amino-5-chloro-2-hydroxybenzenesulfonate (CAS 95873-47-5)

  • Structure: Hydroxy (-OH) at position 2, amino (position 3), chloro (position 5), sulfonate (-SO₃⁻Na⁺) at position 1.
  • Properties : Sodium salt form enhances water solubility. Used in pharmaceuticals or analytical reagents due to ionic character .
  • Key Difference: Hydroxy group introduces hydrogen-bonding capacity, increasing polarity compared to the non-hydroxylated target compound.

Derivatives with Additional Substituents

5-Chloro-2-formylbenzenesulfonic Acid (CAS 88-33-5)

  • Structure : Formyl (-CHO) at position 2, chloro (position 5), sulfonic acid (position 1).
  • Properties: Reactive aldehyde group enables use in condensation reactions. Lower basicity compared to amino-containing analogs .
  • Key Difference: Formyl group replaces amino, shifting applications toward aldehyde-based syntheses (e.g., Schiff base formation).

Comparative Analysis Table

Compound Name CAS Molecular Formula Substituent Positions Key Applications Reference
2-Amino-3-chloro-5-methylbenzenesulfonic acid - C₇H₈ClNO₃S 2-NH₂, 3-Cl, 5-CH₃, 1-SO₃H Dye/pharmaceutical intermediate
2-Amino-4-chloro-5-methylbenzenesulfonic acid 88-51-7 C₇H₈ClNO₃S 2-NH₂, 4-Cl, 5-CH₃, 1-SO₃H Reactive dye synthesis
2-Amino-5-chloro-4-methylbenzenesulfonic acid 88-56-2 C₇H₈ClNO₃S 2-NH₂, 5-Cl, 4-CH₃, 1-SO₃H Pigment production
3-Amino-4-chlorobenzenesulfonic acid 98-36-2 C₆H₆ClNO₃S 3-NH₂, 4-Cl, 1-SO₃H Acid Yellow 159 precursor
Sodium 3-amino-5-chloro-2-hydroxybenzenesulfonate 95873-47-5 C₆H₅ClNNaO₄S 3-NH₂, 5-Cl, 2-OH, 1-SO₃⁻Na⁺ Pharmaceutical reagents

Research Findings and Industrial Relevance

  • Reactivity Trends: Amino group position significantly impacts electrophilic substitution efficiency. For example, amino at position 2 (target compound) enhances para-directing effects in azo dye synthesis compared to meta-substituted analogs .
  • Solubility : Methyl groups increase hydrophobicity slightly, but sulfonic acid ensures water solubility in all variants. Sodium salts (e.g., ) exhibit superior solubility for aqueous-phase reactions.
  • Synthetic Routes : Nitro reduction (e.g., ) and diazotization are common methods. The target compound’s synthesis likely involves similar steps but requires precise regiocontrol.

Preparation Methods

Evolution of Synthetic Strategies

Early methods for synthesizing 2-amino-3-methyl-5-chlorobenzoic acid faced significant limitations. The first-generation approach employed 7-methylindole-2,3-diketone as a starting material, requiring hydrogen peroxide-mediated oxidation under strict temperature control (0–50°C) and yielding suboptimal outputs (≤60%). A second method introduced chlorine gas for direct chlorination, which posed environmental risks due to toxic emissions and extended reaction times (>24 hours). These inefficiencies spurred the development of the current three-step protocol, which prioritizes atom economy, reduced energy consumption, and scalability.

Role in Agrochemical Manufacturing

As a precursor to chlorantraniliprole, a broad-spectrum insecticide, 2-amino-3-methyl-5-chlorobenzoic acid’s synthesis directly impacts agricultural productivity. The compound’s structural complexity—featuring amino, methyl, and chloro substituents—necessitates precise regioselective reactions to avoid byproducts. The patented method’s reliance on m-toluic acid, a commodity chemical, ensures cost-effectiveness at industrial scales.

Reaction Mechanism and Stepwise Optimization

Nitration of m-Toluic Acid

The initial nitration step involves reacting m-toluic acid with 60–75% nitric acid to yield 2-nitro-3-methylbenzoic acid. This electrophilic aromatic substitution proceeds via the generation of a nitronium ion (NO₂⁺), which selectively targets the para position relative to the methyl group. Optimal nitric acid concentrations balance reactivity and safety, avoiding excessive decomposition or over-nitration. Pilot-scale trials achieved >95% conversion at 25–30°C, with the product isolated via crystallization in 89–92% yield.

Catalytic Hydrogenation for Amino Group Formation

The nitro intermediate undergoes hydrogenation in the presence of 10% Pd/C and ethanol as a solvent. Under hydrogen gas (1–3 atm) at 40–50°C, the nitro group is reduced to an amine, yielding 2-amino-3-methylbenzoic acid. Key parameters include:

  • Catalyst Loading : 5–10 wt% Pd/C relative to substrate
  • Temperature : 40–50°C to prevent catalyst deactivation
  • Reaction Time : 2–3 hours for >98% conversion

Post-reaction, the catalyst is recovered via filtration, and ethanol is removed under reduced pressure, affording the amine in 98.5–99.2% purity.

Chlorination Using Dichlorohydantoin

The final chlorination employs dichlorohydantoin (1.0–1.2 equivalents) and benzoyl peroxide (1–2 wt%) in N,N-dimethylformamide (DMF) at 90–110°C. The radical-mediated mechanism ensures selective chlorination at the 5-position, driven by the directing effects of the amino and methyl groups. Critical factors include:

  • Solvent Choice : DMF enhances solubility and stabilizes radical intermediates.
  • Temperature : 100°C maximizes reaction rate without promoting side reactions.
  • Catalyst : Benzoyl peroxide initiates radical chain propagation.

Liquid chromatography monitors reaction progress, terminating when residual 2-amino-3-methylbenzoic acid falls below 0.3%. Quenching with ice water precipitates the product, which is filtered and dried to >99% purity.

Comparative Analysis of Chlorination Reagents

Dichlorohydantoin vs. N-Chlorosuccinimide (NCS)

Patent data reveal dichlorohydantoin’s superiority over NCS in yield and selectivity:

Parameter Dichlorohydantoin N-Chlorosuccinimide
Molar Ratio 1:1.2 1:0.6
Yield (%) 87.7 87.7
Purity (%) 99.5 99.3
Byproduct Formation <0.5% <0.7%

Despite similar yields, dichlorohydantoin’s higher molar ratio improves reaction consistency, particularly at scale.

Solvent Optimization

Sulfolane and DMSO were evaluated as alternatives to DMF, offering higher boiling points (>150°C) for elevated-temperature reactions. However, DMF’s lower viscosity facilitated easier product isolation, making it the preferred solvent.

Industrial-Scale Process Design

Batch Reactor Configuration

The patented method employs 1–2 L four-necked flasks equipped with:

  • Temperature Probes : For precise control (±1°C).
  • Hydrogenation Manifolds : To maintain H₂ pressure during reduction.
  • Reflux Condensers : Minimizing solvent loss during chlorination.

Waste Management and Environmental Impact

The process generates minimal waste:

  • Nitric Acid Byproducts : Neutralized to nitrate salts for agricultural use.
  • Spent Catalyst : Pd/C is regenerated via acid washing and reactivation.
  • Solvent Recovery : DMF is distilled and reused, achieving >90% recovery.

Quality Control and Analytical Methods

Purity Assessment via HPLC

A Shimadzu LC-20AT system with a C18 column (250 × 4.6 mm) and methanol/water (50:50) mobile phase quantifies impurities at 265 nm. Retention times are:

  • 2-Amino-3-methylbenzoic Acid : 4.2 minutes
  • Product : 6.8 minutes
  • Byproducts : <0.3% total

Melting Point Consistency

Batch-to-batch melting points (238–243°C) confirm crystalline integrity, with deviations <1°C indicating high reproducibility.

Q & A

Q. What are the recommended characterization techniques for confirming the structure of 2-amino-3-chloro-5-methylbenzenesulfonic acid?

  • Methodological Answer: Use a combination of nuclear magnetic resonance (NMR) (¹H and ¹³C) to resolve aromatic proton environments and substituent effects, Fourier-transform infrared spectroscopy (FT-IR) to identify sulfonic acid (-SO₃H) and amino (-NH₂) functional groups, and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For crystalline samples, X-ray crystallography can resolve bond angles and regiochemistry. Cross-validate with solubility profiles (e.g., slight solubility in DMSO and aqueous acid, as noted in analogs ).

Q. How can researchers optimize solubility for in vitro studies involving this compound?

  • Methodological Answer: Solubility in aqueous systems can be enhanced by adjusting pH to deprotonate the sulfonic acid group (pKa ~1-2). For organic solvents, DMSO is preferred due to its moderate polarity. Pre-saturate solvents with inert gas (N₂/Ar) to avoid oxidation of the amino group. Refer to solubility data for structural analogs (e.g., 2-amino-4-chloro-5-methylbenzenesulfonic acid in DMSO ).

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer: Given its Hazard Level 8 classification (similar to analogs ), use fume hoods for weighing and synthesis steps, wear nitrile gloves, and store in airtight containers with desiccants. Monitor for potential sulfonic acid decomposition products (e.g., SO₂) using gas detectors.

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of this compound be addressed?

  • Methodological Answer: To minimize positional isomerism, employ directed ortho-metalation strategies using amino or sulfonic acid groups as directing agents. For example, use tert-butyllithium to selectively deprotonate positions adjacent to the sulfonic acid group, followed by chlorination with N-chlorosuccinimide (NCS). Monitor reaction progress with thin-layer chromatography (TLC) using UV-active plates .

Q. What computational methods are effective for predicting the reactivity of this compound in nucleophilic aromatic substitution?

  • Methodological Answer: Apply density functional theory (DFT) (e.g., B3LYP/6-311+G(d,p)) to calculate partial charges and Fukui indices, identifying reactive sites. Compare with experimental data (e.g., substituent effects in analogs like 3-amino-5-chloro-4-hydroxybenzenesulfonic acid ). Use solvent-polarizable continuum models (PCM) to simulate aqueous or DMSO environments .

Q. How should researchers resolve contradictory spectroscopic data (e.g., NMR shifts) in derivatives of this compound?

  • Methodological Answer: Perform variable-temperature NMR to distinguish dynamic effects (e.g., tautomerism) from structural isomers. Cross-reference with 2D NMR (COSY, HSQC) to assign proton-carbon correlations. For ambiguous cases, synthesize isotopically labeled analogs (e.g., ¹⁵N-labeled amino groups) to clarify coupling patterns .

Q. What strategies mitigate side reactions during sulfonation or chlorination steps in synthesis?

  • Methodological Answer: Use low-temperature sulfonation (0–5°C) with chlorosulfonic acid to control exothermicity. For chlorination, employ microwave-assisted synthesis to reduce reaction time and byproduct formation. Post-reaction, purify via ion-exchange chromatography to separate sulfonic acid derivatives from unreacted precursors .

Data Contradiction and Validation

Q. How can conflicting literature reports on the stability of the sulfonic acid group under basic conditions be reconciled?

  • Methodological Answer: Conduct pH-dependent stability assays using UV-Vis spectroscopy to monitor sulfonic acid decomposition (λmax ~260 nm). Compare results with structural analogs (e.g., 5-chloro-4-ethyl-2-hydroxybenzenesulfonic acid ). Use HPLC-MS to detect degradation products and identify conditions (pH >10) where hydrolysis occurs.

Theoretical Frameworks

Q. What conceptual models explain the electronic effects of substituents on the aromatic ring?

  • Methodological Answer: Apply Hammett substituent constants (σ values) to quantify electron-withdrawing/donating effects. The sulfonic acid group (-SO₃H, σ = +0.93) strongly deactivates the ring, directing electrophiles to meta/para positions relative to the amino group (-NH₂, σ = -0.66). Validate with experimental reactivity data from analogs like 3-amino-5-chloro-4-methoxybenzenesulfonic acid .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.